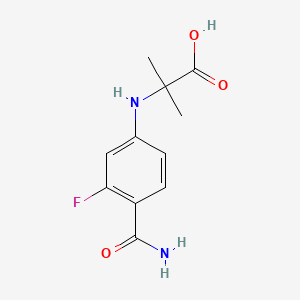
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropansäure
Übersicht
Beschreibung
“(4-Carbamoyl-3-fluorophenyl)boronic acid” is an organometallic compound . It has a molecular formula of C7H7BFNO3 .
Molecular Structure Analysis
The molecular weight of this compound is 182.95 Da . The InChI Key is LKXXEWDYAWOZRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has 13 heavy atoms, 6 of which are aromatic . It has 2 rotatable bonds, 4 H-bond acceptors, and 3 H-bond donors . Its molar refractivity is 44.32 . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
Die Boronsäure-Derivate der Verbindung, wie durch verwandte Chemikalien angezeigt , sind in der Materialwissenschaft von Bedeutung. Es kann verwendet werden, um neuartige Polymere oder Beschichtungen mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit zu erzeugen. Diese Materialien finden Anwendung in verschiedenen Branchen, darunter Automobil, Luft- und Raumfahrt und Konsumgüter.
Safety and Hazards
Wirkmechanismus
Mode of Action
Due to the lack of information on the compound’s primary targets, the mode of action is also unclear. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Eigenschaften
IUPAC Name |
2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,10(16)17)14-6-3-4-7(9(13)15)8(12)5-6/h3-5,14H,1-2H3,(H2,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJUHYDJFUQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

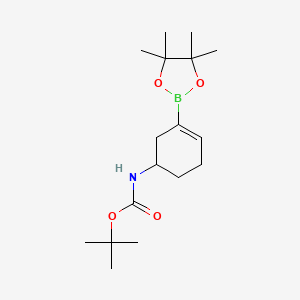
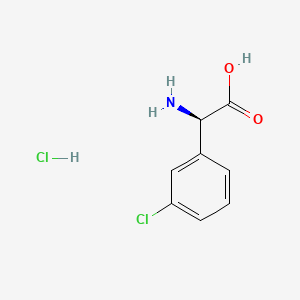

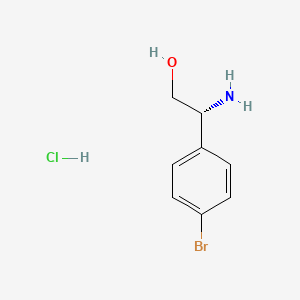
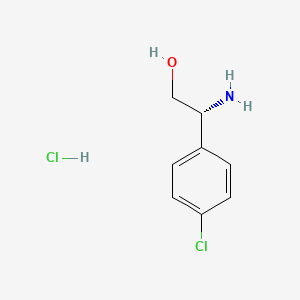
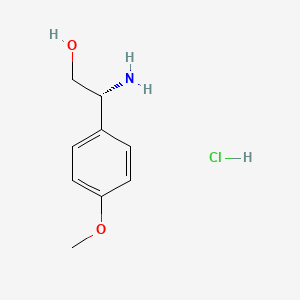
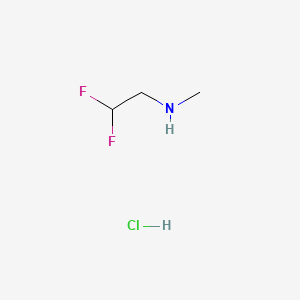
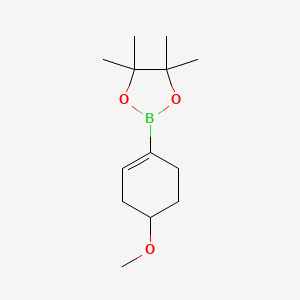
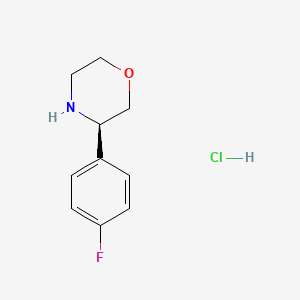
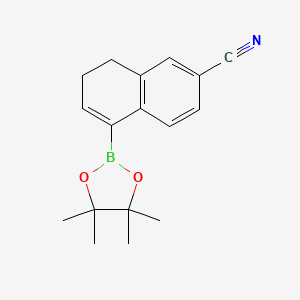



![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)